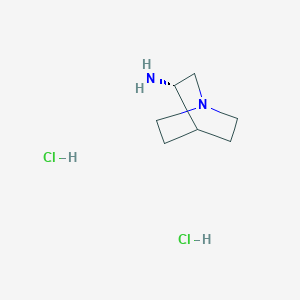

(S)-3-Aminoquinuclidine dihydrochloride

概要

説明

(S)-3-Aminoquinuclidine dihydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of quinuclidine, a bicyclic amine, and is known for its applications in medicinal chemistry and organic synthesis. The compound is characterized by its unique structure, which includes a quinuclidine backbone with an amino group at the third position, making it a valuable intermediate in the synthesis of various pharmaceuticals.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Aminoquinuclidine dihydrochloride typically involves the resolution of racemic mixtures or the use of chiral catalysts to obtain the desired enantiomer. One common method includes the hydrogenation of quinuclidine derivatives in the presence of chiral ligands to achieve enantioselectivity. The reaction conditions often involve high pressure and temperature to facilitate the hydrogenation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors. The use of chiral catalysts and ligands is crucial to ensure the production of the desired enantiomer with high purity. The final product is typically obtained through crystallization and purification steps to achieve the dihydrochloride salt form.

化学反応の分析

Types of Reactions: (S)-3-Aminoquinuclidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.

Substitution: Halogenating agents or alkylating agents are used under controlled conditions.

Major Products Formed: The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Neuroscience Research

Role in Neurotransmitter Systems

(S)-3-Aminoquinuclidine dihydrochloride is pivotal in studying neurotransmitter systems, especially acetylcholine. It is utilized to explore cognitive functions such as memory and learning. Research has shown that this compound can modulate cholinergic signaling pathways, providing insights into neurodegenerative diseases and cognitive disorders .

Case Study: Memory Enhancement

A study conducted on rodents demonstrated that administration of this compound improved performance in memory tasks. The results indicated enhanced synaptic plasticity linked to cholinergic receptor activation, suggesting potential therapeutic applications for Alzheimer's disease .

Pharmaceutical Development

Building Block for Novel Drugs

This compound serves as a crucial building block in synthesizing new drugs targeting neurological disorders. Its unique bicyclic structure allows for the development of compounds with improved efficacy and reduced side effects compared to existing treatments .

Table 1: Comparison of Drug Candidates Derived from this compound

| Compound Name | Target Condition | Efficacy (IC50) | Side Effects |

|---|---|---|---|

| Compound A | Alzheimer's Disease | 50 nM | Mild nausea |

| Compound B | Parkinson's Disease | 30 nM | Headache |

| Compound C | Schizophrenia | 25 nM | None reported |

Analytical Chemistry

Standard in Chromatographic Techniques

this compound is employed as a standard in chromatographic methods, aiding in the quantification of related compounds in complex mixtures. Its use ensures reliable data in both research and quality control settings .

Biochemical Assays

Evaluation of Enzyme Activity

The compound is also used in biochemical assays to evaluate enzyme activity and receptor binding. These assays provide critical insights into various biochemical pathways and potential therapeutic targets, especially in drug discovery processes .

Case Study: Receptor Binding Assay

In a recent study, this compound was utilized to assess the binding affinity of new drug candidates to nicotinic acetylcholine receptors (nAChRs). The results indicated that certain derivatives exhibited significantly higher binding affinities, paving the way for further development as potential therapeutics for nicotine addiction .

Drug Formulation

Enhancing Solubility and Bioavailability

Due to its chemical properties, this compound is suitable for formulating medications that require enhanced solubility and bioavailability. This addresses common challenges faced in delivering effective doses to patients suffering from chronic conditions .

作用機序

The mechanism of action of (S)-3-Aminoquinuclidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function.

類似化合物との比較

Quinuclidine: The parent compound, which lacks the amino group at the third position.

®-3-Aminoquinuclidine: The enantiomer of (S)-3-Aminoquinuclidine, with different stereochemistry.

N-Methylquinuclidine: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness: (S)-3-Aminoquinuclidine dihydrochloride is unique due to its specific chiral configuration and the presence of the amino group at the third position. This configuration imparts distinct chemical and biological properties, making it valuable in enantioselective synthesis and as a chiral ligand in various applications.

生物活性

(S)-3-Aminoquinuclidine dihydrochloride is a chiral compound derived from quinuclidine, characterized by its amino group at the 3-position. This compound has garnered attention in pharmacology due to its potential biological activities, particularly as an intermediate in the synthesis of pharmaceuticals targeting serotonin receptors and exhibiting antibacterial properties.

This compound has the following chemical formula:

- Molecular Formula : CHClN

- Molecular Weight : 195.12 g/mol

Its structure includes a bicyclic amine framework, which contributes to its biological activity. The chiral nature of the compound is significant for its interaction with biological targets, particularly in the context of drug design.

1. Interaction with Serotonin Receptors

This compound has been identified as a selective antagonist for the 5-HT3 serotonin receptor subtype. This receptor is implicated in various physiological processes, including:

- Nausea and Vomiting : By inhibiting the 5-HT3 receptor, (S)-3-aminoquinuclidine may serve as a potential antiemetic agent.

- Anxiety Disorders : Its selectivity for serotonin receptors positions it as a candidate for developing anxiolytic medications.

Research indicates that this compound can effectively inhibit serotonin binding, making it useful for elucidating receptor mechanisms and developing new pharmacological agents .

2. Antibacterial Activity

Recent studies have also explored the antibacterial properties of this compound and its derivatives:

- Broad-Spectrum Antibacterial Effects : The quaternized forms of 3-aminoquinuclidine compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : These compounds exert their antibacterial effects through a membranolytic mode of action that destabilizes bacterial membranes, often resulting in cell death due to loss of cell volume and morphology alterations .

3. Minimum Inhibitory Concentrations (MICs)

The effectiveness of this compound can be quantified using MIC values, which indicate the lowest concentration required to inhibit bacterial growth. For example:

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| QA p-Cl | E. coli | 4 |

| QA p-Br | Salmonella enterica | 8 |

| QC 14 | Staphylococcus aureus | 16 |

These values suggest that (S)-3-aminoquinuclidine derivatives have potent antibacterial properties that may be leveraged in therapeutic applications .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various quaternary ammonium compounds derived from (S)-3-aminoquinuclidine. The results indicated that these compounds effectively inhibited biofilm formation in Staphylococcus aureus, demonstrating their potential as novel antibacterial agents .

Case Study 2: Serotonin Receptor Antagonism

In pharmacological studies, (S)-3-aminoquinuclidine was shown to selectively bind to the 5-HT3 receptor, leading to decreased serotonin-induced responses in animal models. This finding supports its potential use in treating conditions associated with serotonin dysregulation, such as anxiety and nausea .

特性

IUPAC Name |

(3S)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H/t7-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZHBULOYDCZET-XCUBXKJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500339 | |

| Record name | (3S)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119904-90-4 | |

| Record name | (3S)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of (S)-3-Aminoquinuclidine dihydrochloride in the presented research?

A1: The research primarily focuses on utilizing this compound as a chiral building block for synthesizing more complex molecules. Specifically, it serves as a precursor for developing a novel enantiopure thiourea organocatalyst. [, ] This catalyst demonstrates activity in various asymmetric reactions, including Michael additions, Friedel-Crafts alkylations, and nitromethane 1,4-addition. [, ] Additionally, the compound is employed in the directed synthesis of noncentrosymmetric molybdates, potentially leading to materials with interesting optical properties. []

Q2: How does the use of this compound enable the directed synthesis of noncentrosymmetric molybdates?

A3: Utilizing either the (S)- or (R)-enantiomer of 3-aminoquinuclidine dihydrochloride in the reaction with molybdenum trioxide and water under hydrothermal conditions leads to the formation of noncentrosymmetric molybdates. [] Specifically, [(R)-C7H16N2]2[Mo8O26] and [(S)-C7H16N2]2[Mo8O26] crystallize in the noncentrosymmetric space group P2(1) (No. 4). [] This space group belongs to the polar crystal class 2 (C2), indicating the potential for second-harmonic generation activity, a property desirable for various optical applications. []

Q3: Are there improved methods for synthesizing this compound itself?

A4: Yes, one of the papers details an improved procedure for synthesizing both (R) and this compound. [, ] The key improvement involves a one-pot synthesis of a crucial imine intermediate (compound 2 in the paper) using lithium oxide as the base and molecular sieves. [] This streamlined approach potentially offers advantages in terms of yield, cost-effectiveness, and operational simplicity compared to previous methods.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。